2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
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Overview
Description
2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a furan ring, a piperidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, often using a piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones
Reduction: Thiadiazoline derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1,3,4-thiadiazole: Lacks the piperidine ring and methylsulfonyl group.
5-(1-(Methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Lacks the furan ring.
2-(Furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole: Lacks the methylsulfonyl group.
Uniqueness
2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is unique due to the combination of its three distinct rings (furan, piperidine, and thiadiazole) and the presence of the methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(furan-2-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-20(16,17)15-6-4-9(5-7-15)11-13-14-12(19-11)10-3-2-8-18-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJCTSPIFIGEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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